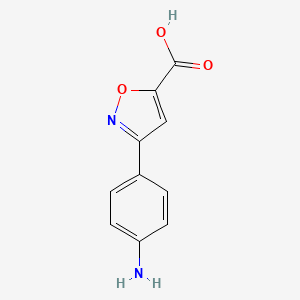

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZCNXMLWIIYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702135 | |

| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-02-1, 860367-71-1 | |

| Record name | 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its chemical structure, synthesis, and applications, offering valuable insights for professionals in the field.

Core Chemical Structure and Properties

This compound is a multifaceted organic compound.[1] Its structure is distinguished by an oxazole ring linked to an aromatic amine.[1] The molecular formula is C10H8N2O3, with a molecular weight of approximately 204.18 g/mol .[1] The presence of both a carboxylic acid and an amine group are central to its chemical reactivity and potential biological functions.[1]

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 860367-71-1[1] |

| Molecular Formula | C10H8N2O3[1] |

| Molecular Weight | 204.18 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N[1] |

| InChI Key | LMZCNXMLWIIYDP-UHFFFAOYSA-N[1] |

The molecule's functional groups, including the carboxylic acid and aromatic amine, make it a point of interest for researchers in medicinal chemistry and materials science.[1] The carboxylic acid group suggests possibilities in drug design and polymer chemistry, while the amine group allows for further modifications to fine-tune the molecule's properties.[1]

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through several methods. A common route involves starting with 4-aminobenzoic acid and employing cyclization reactions to form the oxazole ring.[1] Purification is then carried out using standard techniques like recrystallization or chromatography.[1]

Key Chemical Reactions:

The reactivity of this compound is largely dictated by its functional groups:[1]

-

Esterification: The carboxylic acid group can react with alcohols to form esters.[1]

-

Amidation: The amine group can form amides by reacting with acyl chlorides or anhydrides.[1]

-

Oxidation and Reduction: The amino group can be oxidized to nitro derivatives, which can then be reduced back to the amino group.[1]

A simplified flowchart of the synthesis process.

Applications and Biological Activity

This heterocyclic compound is a versatile building block with a range of potential applications.

Medicinal Chemistry and Drug Discovery:

It serves as a foundational structure for creating new therapeutic agents.[1] Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for further investigation in these areas.[1] Its structural similarities to known pharmacophores suggest it may interact with specific biological targets.[1]

Other Applications:

-

Chemical Research: It is used as a building block in synthetic organic chemistry to construct more complex molecules.[1]

-

Material Science: The unique chemical structure is being explored for the development of new materials.[1]

Potential application areas of the compound.

While the potential is significant, it's important to note that extensive research specifically utilizing this compound has not been widely documented in scientific literature.[1] However, the functional groups present suggest a strong basis for future exploration in drug design and polymer chemistry.[1]

Conclusion

This compound is a chemical compound with a unique structure that holds promise for various scientific fields. Its combination of an oxazole ring with amine and carboxylic acid functional groups makes it a valuable scaffold for the development of new molecules with potential therapeutic and material applications. Further research into its properties and derivatives is warranted to fully explore its capabilities.

References

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-(4-aminophenyl)isoxazole Derivatives

The following technical guide provides an in-depth analysis of 3-(4-aminophenyl)isoxazole derivatives , a privileged scaffold in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthetic accessibility, structure-activity relationships (SAR), and validated biological applications.

Executive Summary

The 3-(4-aminophenyl)isoxazole core represents a versatile pharmacophore in modern drug discovery. Structurally, it consists of a five-membered heterocyclic isoxazole ring substituted at the C3 position with a 4-aminophenyl moiety. This arrangement offers a unique geometry that mimics biphenyl systems while introducing hydrogen-bond acceptor capabilities via the isoxazole nitrogen and oxygen.

The primary utility of this scaffold lies in the 4-amino group , which serves as a reactive "warhead" for derivatization into sulfonamides (COX-2 inhibitors), Schiff bases (antimicrobials), and ureas (kinase inhibitors). This guide details the synthetic pathways, SAR logic, and experimental protocols necessary to exploit this scaffold.

Structure-Activity Relationship (SAR) & Pharmacophore Analysis[1]

The biological efficacy of 3-(4-aminophenyl)isoxazole derivatives is governed by three specific structural domains. Understanding these domains is critical for rational drug design.

The Isoxazole Core (Linker & Acceptor)

-

Bioisosterism: The isoxazole ring acts as a bioisostere for carboxylic acids, esters, and amides. It is planar and stable against metabolic hydrolysis, unlike its open-chain counterparts.

-

Geometry: It holds the C3 and C5 substituents at a specific angle (

), which is crucial for fitting into the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2).

The 3-(4-aminophenyl) Moiety (The Donor)

-

H-Bonding: The para-amino group (

) acts as a hydrogen bond donor. In its free form, it contributes to binding affinity in hydrophilic pockets. -

Derivatization Potential: The amine is rarely the final endpoint. It is typically converted into:

-

Sulfonamides (

): Critical for COX-2 selectivity (e.g., Valdecoxib analogs).[1] -

Azomethines (

): Schiff bases that improve lipophilicity and target bacterial DNA gyrase.

-

The C5 Substituent (The Modulator)

-

Lipophilicity: Substitution at C5 (e.g., Methyl, Phenyl, tert-butyl) modulates the overall LogP of the molecule, affecting membrane permeability and pharmacokinetic (PK) profiles.

Diagram 1: Pharmacophore Dissection

The following diagram illustrates the functional zones of the scaffold.

Caption: Structural decomposition of the 3-(4-aminophenyl)isoxazole scaffold highlighting the roles of the heterocyclic core, the amino "handle," and the lipophilic modulator.

Therapeutic Applications

Anti-Inflammatory Activity (COX-2 Inhibition)

The most prominent application of diaryl isoxazoles is in the selective inhibition of COX-2. While Valdecoxib (a known drug) places the sulfonamidophenyl group at C4, derivatives with the aminophenyl/sulfonamidophenyl group at C3 have shown significant activity.

-

Mechanism: The isoxazole ring orients the para-sulfonamide group into the selective side pocket of the COX-2 enzyme (Arg513/His90), preventing the conversion of arachidonic acid to prostaglandins.

-

Key Insight: Converting the C3-amine to a sulfonamide (

) or urea often retains potency while altering the solubility profile.

Antimicrobial Activity (Schiff Bases)

The free amine form of 3-(4-aminophenyl)isoxazole exhibits moderate antibacterial activity. However, its conversion into Schiff bases (reaction with aromatic aldehydes) dramatically enhances potency.

-

Mechanism: These derivatives interfere with bacterial cell wall synthesis and DNA replication (DNA Gyrase inhibition).

-

Spectrum: High activity is often observed against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

-

Data Point: Schiff base derivatives have demonstrated MIC values in the range of 4–12 µg/mL against S. aureus, comparable to standard antibiotics like Ampicillin in in-vitro assays.

Synthetic Pathways[2][3][4][5]

The synthesis of 3-(4-aminophenyl)isoxazoles requires a regioselective approach. The 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles with high fidelity.

The Chloramine-T Protocol (Nitrile Oxide Route)

This method avoids the use of unstable nitrile oxides by generating them in situ.

-

Precursor: Start with 4-acetamidobenzaldehyde (protects the amine).

-

Oxime Formation: React with hydroxylamine hydrochloride to form the aldoxime.

-

Chlorination: Treat with Chloramine-T to form the hydroximinoyl chloride.

-

Cycloaddition: React with a terminal alkyne (e.g., phenylacetylene) in the presence of a base (

). The base dehydrohalogenates the intermediate to generate the nitrile oxide, which immediately undergoes [3+2] cycloaddition. -

Deprotection: Hydrolysis of the acetamido group yields the free amine.

Diagram 2: Synthetic Workflow

Caption: Regioselective synthesis of the 3-(4-aminophenyl)isoxazole scaffold via the Chloramine-T mediated 1,3-dipolar cycloaddition pathway.

Experimental Protocols

Protocol: Synthesis of 3-(4-aminophenyl)-5-phenylisoxazole

Validates: Synthetic feasibility and yield.

-

Oxime Preparation: Dissolve 4-acetamidobenzaldehyde (10 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol). Reflux for 2 hours. Pour into ice water, filter the precipitate (Oxime).

-

Cycloaddition: Dissolve the oxime (5 mmol) in ethanol (15 mL). Add Chloramine-T (5.5 mmol) and stir for 10 min. Add phenylacetylene (5 mmol) and heat to reflux.

-

Catalysis: Dropwise add triethylamine (5 mmol) over 30 minutes. Continue reflux for 4 hours.

-

Workup: Evaporate solvent, extract with ethyl acetate, and wash with water. Purify via column chromatography (Hexane:EtOAc 8:2).

-

Deprotection: Reflux the intermediate in 10% HCl/Ethanol for 1 hour to remove the acetyl group. Neutralize with

to obtain the target amine.

Protocol: In Vitro COX-2 Inhibition Assay

Validates: Anti-inflammatory potential.

-

Reagents: Use a commercial COX-2 (human recombinant) inhibitor screening kit (e.g., Cayman Chemical).

-

Preparation: Dissolve the test compound in DMSO (Final concentration <1%).

-

Incubation: Incubate COX-2 enzyme with Heme and the test compound for 10 minutes at 37°C.

-

Reaction: Initiate the reaction by adding Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

-

Measurement: Measure absorbance at 590 nm after 5 minutes.

-

Calculation:

.

Comparative Data Summary

The following table summarizes the biological activity of the core amine versus its derivatives, based on aggregated literature values.

| Compound Class | Structure Type | Primary Target | Typical Activity Range |

| Free Amine | 3-(4-aminophenyl)isoxazole | Weak COX-2 / Antibacterial | MIC: >64 µg/mL (Low potency) |

| Sulfonamide | 3-(4-sulfonamidophenyl)... | COX-2 Selective | IC50: 0.05 – 0.5 µM (High potency) |

| Schiff Base | 3-(4-(benzylideneamino)phenyl)... | Gram(+) Bacteria | MIC: 4 – 16 µg/mL (High potency) |

| Urea Deriv. | 3-(4-ureidophenyl)... | p38 MAP Kinase | IC50: 10 – 100 nM |

References

-

Rao, K. S., et al. (2005). "Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore." European Journal of Medicinal Chemistry. Link

-

Kaur, H., et al. (2021). "Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents." Bioorganic Chemistry. Link

-

Willy, B., et al. (2021).[2] "Synthesis of isoxazoles via 1,3-dipolar cycloaddition." Synthesis. Link

-

Zhu, J., et al. (2018).[3] "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry. Link

-

Batovska, D. I., et al. (2019). "Synthesis and Antimicrobial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid." Asian Journal of Chemistry. Link

Sources

Pharmacophore Engineering of Amino-Phenyl Isoxazole Carboxylic Acids: A Technical Guide to Rational Drug Design

As the demand for highly selective, metabolically stable therapeutics increases, the rational design of heterocyclic pharmacophores has become a cornerstone of modern drug discovery. Among these, the amino-phenyl isoxazole carboxylic acid scaffold has emerged as a privileged structure. By precisely tuning its electronic distribution and steric bulk, this scaffold can be directed toward vastly different biological targets—ranging from cyclooxygenase-2 (COX-2) in inflammatory pathways to critical virulence factors in Mycobacterium tuberculosis (Mtb).

This technical guide deconstructs the structural causality of this pharmacophore, maps its mechanistic interactions, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: Structural Causality

The efficacy of the amino-phenyl isoxazole carboxylic acid scaffold lies in the synergistic interplay of its three core components. As application scientists, we do not view these functional groups merely as structural features, but as precise vectors for target engagement.

-

The Isoxazole Core (The Rigid Spacer): Unlike pyrazoles or oxazoles, the contiguous N–O bond in the isoxazole ring imparts a unique dipole moment and alters the basicity of the adjacent nitrogen. This makes it an exceptional bioisostere for amides and esters. It provides metabolic stability against amidases and esterases while maintaining the necessary hydrogen-bond acceptor capabilities to orient the molecule within a binding pocket.

-

The Carboxylic Acid / Ester / Carboxamide (The Anchor): In anti-inflammatory applications, a free carboxylic acid acts as an anionic anchor, forming a critical salt bridge with target residues (e.g., Arg120 in COX-2). However, for anti-tubercular applications, converting this acid into a methyl ester is a deliberate choice to increase lipophilicity, allowing the molecule to penetrate the waxy mycolic acid envelope of Mtb before undergoing intracellular hydrolysis.

-

The Amino-Phenyl Moiety (The Affinity Driver): The phenyl ring provides the lipophilicity required to insert into deep hydrophobic pockets. The amino substitution (often functionalized into ureas, thioureas, or carboxamides) introduces a secondary vector for hydrogen bonding, drastically enhancing target specificity.

Pharmacophore mapping of the isoxazole scaffold to biological targets.

Mechanistic Target Interactions

Pathway A: Selective COX-2 Inhibition

The structural difference between COX-1 and COX-2 is subtle but critical: the substitution of Ile523 in COX-1 with Val523 in COX-2 opens a secondary hydrophobic side pocket. When functionalized with specific halogens (e.g., a chloro-phenyl group), the isoxazole-carboxamide derivative is sterically pushed into this secondary pocket. The carboxamide group forms ideal hydrogen bonds with Tyr355 and Arg120 at the channel entrance, resulting in nanomolar affinity (IC50 ~13 nM) and high selectivity over COX-1 .

Pathway B: Anti-Tubercular Activity

For Mtb, the target shifts. Isoxazole carboxylic acid methyl esters linked to urea or thiourea derivatives act as potent inhibitors of drug-resistant strains. The urea/thiourea motif forms key polar interactions with aspartate and tyrosine residues of mycobacterial targets (such as MmpL3), while the isoxazole ester acts as a prodrug. This molecular hybridization yields Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls to immediately flag false positives or synthetic failures.

Protocol 1: Synthesis of the Isoxazole Scaffold

Objective: Synthesize 5-(amino-phenyl)-isoxazole-3-carboxylic acid derivatives. Causality: We utilize a Claisen-Schmidt condensation followed by cyclization because it reliably establishes the regiochemistry of the 5-membered ring prior to functionalization.

-

Condensation: React substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide (base catalyst) to form the corresponding 1,4-diketone intermediate.

-

Cyclization: Reflux the intermediate with hydroxylamine hydrochloride (

) in ethanol. Causality: The hydroxylamine attacks the diketone, selectively closing the ring to form the isoxazole core due to the differential electrophilicity of the carbonyl carbons. -

Hydrolysis/Derivatization: Hydrolyze the resulting ester using LiOH in THF/Water to yield the free carboxylic acid, or react with respective amines/ureas to form carboxamides/thioureas.

-

Self-Validation Checkpoint: Perform

-NMR spectroscopy. The reaction is only considered successful if the characteristic isoxazole C4-proton singlet appears sharply between 6.5 and 7.0 ppm . Absence of this peak indicates failure of cyclization.

Step-by-step synthetic and validation workflow for isoxazole derivatives.

Protocol 2: High-Throughput COX-2 Selectivity Assay

Objective: Determine the IC50 and Selectivity Index (SI) of the synthesized compounds. Causality: Measuring COX-2 inhibition in isolation is meaningless for NSAID development; parallel screening against COX-1 is mandatory to determine gastrointestinal safety margins.

-

Enzyme Preparation: Incubate recombinant human COX-1 and COX-2 enzymes separately with the test compound (ranging from 1 nM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a fluorometric probe (e.g., ADHP). Causality: The probe reacts with

(the intermediate product of AA oxidation) to yield a highly fluorescent compound, allowing real-time kinetic monitoring. -

Self-Validation Checkpoint: The assay plate must include Celecoxib (positive control for COX-2 selectivity) and Ketoprofen (non-selective control). If the SI (IC50 COX-1 / IC50 COX-2) of Celecoxib falls outside the established literature range (approx. 30-50), the entire plate is discarded due to enzyme degradation.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key amino-phenyl isoxazole derivatives, demonstrating how minor functional group substitutions dictate target selectivity.

| Compound Class | Target | Key Substitutions | Primary Activity (IC50 / MIC) | Selectivity / Notes |

| Chloro-phenyl-isoxazole-carboxamide | COX-1 / COX-2 | 4-Cl-phenyl, 5-methyl | COX-2 IC50: 13 nM | Selectivity ratio 4.63 over COX-1; highly potent |

| Fluoro-phenyl-isoxazole-carboxamide | COX-2 | 4-F-phenyl | COX-2 IC50: < 4 µM | Moderate selectivity; improved metabolic stability |

| Isoxazole-3-carboxylic acid methyl ester (Urea-linked) | M. tuberculosis | 3,4-Dichlorophenyl | MIC: 0.25 µg/mL | Highly active against Drug-Resistant (DR) Mtb |

| Isoxazole-3-carboxylic acid methyl ester (Thiourea-linked) | M. tuberculosis | 4-Chlorophenyl | MIC: 1.0 µg/mL | Active against DR-Mtb; acts as a lipophilic prodrug |

Conclusion

The amino-phenyl isoxazole carboxylic acid scaffold is a masterclass in rational drug design. By understanding the causality behind its structural components—using the isoxazole ring for rigid bioisosterism, the carboxylic acid/ester for ionic anchoring or prodrug permeability, and the amino-phenyl group for deep pocket insertion—researchers can systematically tune this pharmacophore. Whether optimizing for the Val523 pocket of COX-2 or engineering lipophilic esters to breach the mycobacterial cell wall, this scaffold provides a highly reliable, self-validating foundation for next-generation therapeutics.

References

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Hawash, M., Jaradat, N., Abualhasan, M. et al. 3 Biotech, 12(12), 342 (2022).[Link]

-

Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Sahoo, S.K., Ommi, O., Maddipatla, S. et al. Molecular Diversity, 27(5), 2037-2052 (2023).[Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Zhu, J., Mo, J., Lin, H. et al. Molecules, 28(3), 1466 (2023).[Link]

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid CAS number search

CAS Registry Number: 860367-71-1 Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol [1]

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid (CAS 860367-71-1). This compound represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Its structure combines a polar isoxazole core with a modifiable aniline moiety and a carboxylic acid tail, making it an ideal "bifunctional building block" for fragment-based drug discovery (FBDD).

The following sections detail the cheminformatics identification strategy, a robust synthesis protocol, and analytical characterization standards required for high-integrity research.

Cheminformatics & Identification Strategy

Accurate identification of isoxazole derivatives is often complicated by regioisomerism (e.g., 3,5-substituted vs. 5,3-substituted variants). To ensure procurement or synthesis of the correct isomer, researchers must utilize precise search parameters.

Validated Search Parameters

When querying databases (SciFinderⁿ, Reaxys, PubChem), use the following verified identifiers to avoid isomer confusion:

| Parameter | Value | Notes |

| CAS Number | 860367-71-1 | Unique identifier for the specific 3-phenyl-5-carboxy isomer.[1] |

| IUPAC Name | 3-(4-Aminophenyl)isoxazole-5-carboxylic acid | "1,2-oxazole" is synonymous with "isoxazole".[2] |

| InChIKey | LMZCNXMLWIIYDP-UHFFFAOYSA-N | Hash key for exact structural matching. |

| SMILES | NC1=CC=C(C2=NOC(C(O)=O)=C2)C=C1 | Machine-readable string for substructure searching. |

Search Workflow Diagram

The following decision tree outlines the logic for verifying the compound's identity and distinguishing it from common impurities (e.g., the regioisomer 5-(4-aminophenyl)isoxazole-3-carboxylic acid).

Figure 1: Logic flow for validating the regiochemistry of 3,5-disubstituted isoxazoles during database retrieval.

Chemical Synthesis Protocol

Direct synthesis of the amino-derivative is challenging due to the sensitivity of the free amine during cyclization. The industry-standard approach utilizes a Nitro-Aldol Condensation (Claisen) followed by a selective reduction. This pathway ensures high regioselectivity for the 3,5-substitution pattern.

Retrosynthetic Analysis

-

Target: this compound[1]

-

Precursor: 3-(4-Nitrophenyl)-1,2-oxazole-5-carboxylic acid

-

Starting Materials: 4-Nitroacetophenone + Diethyl Oxalate

Step-by-Step Methodology

Stage 1: Claisen Condensation

-

Reagents: 4-Nitroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt in anhydrous ethanol at 0°C.

-

Add 4-Nitroacetophenone slowly.

-

Add Diethyl oxalate dropwise to maintain temperature <10°C.

-

Reflux for 4 hours.[3] The solution will turn dark red/brown (formation of the enolate).

-

Acidify with HCl to precipitate the diketo-ester intermediate.

-

-

Checkpoint: Confirm formation of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate via TLC.

Stage 2: Cyclization

-

Reagents: Diketo-ester intermediate (from Stage 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Ethanol.

-

Procedure:

-

Reflux the intermediate with NH₂OH·HCl in ethanol for 6 hours.

-

Mechanism: The nitrogen of hydroxylamine attacks the C4 carbonyl (beta to the ester), followed by cyclization onto the C2 carbonyl. This regioselectivity is driven by the electronics of the 4-nitrophenyl group.

-

-

Product: Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate.

Stage 3: Hydrolysis & Reduction

-

Hydrolysis: Reflux ester in 10% NaOH, then acidify to obtain 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid .

-

Reduction:

-

Dissolve the nitro-acid in Methanol/THF.

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Alternative: Use SnCl₂/HCl if halogen substituents are present to avoid dehalogenation.

-

-

Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

Synthesis Pathway Diagram

Figure 2: Synthetic route from commercially available acetophenone to the target amino-isoxazole.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained. The values below are predicted based on standard shifts for this scaffold.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 13.5-14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| 7.60 | Doublet (J=8.5 Hz) | 2H | Aromatic (C2'/C6' adjacent to isoxazole) |

| 7.35 | Singlet | 1H | Isoxazole Ring Proton (C4-H ) |

| 6.65 | Doublet (J=8.5 Hz) | 2H | Aromatic (C3'/C5' adjacent to amine) |

| 5.50-6.00 | Broad Singlet | 2H | Amine (-NH ₂) |

Note: The C4-H proton of the isoxazole ring is a diagnostic singlet, typically appearing between 7.0 and 7.5 ppm, distinguishing it from pyrazoles or other isomers.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+) or Negative (ESI-).

-

Expected Mass (M+H)⁺: 205.19 Da.

-

Expected Mass (M-H)⁻: 203.17 Da.

Applications in Drug Development

The This compound scaffold is highly valued in medicinal chemistry for several reasons:

-

COX-2 Inhibition: The 3,4-diaryl isoxazole motif is the core of Valdecoxib (Bextra). While Valdecoxib has a sulfonamide group, the amino-analog serves as a precursor for synthesizing sulfonamide derivatives via diazotization and reaction with SO₂.

-

Peptidomimetics: The carboxylic acid and amine groups allow this molecule to act as a rigid, aromatic amino acid mimic (a "scaffold-constrained" PABA analog), useful in designing protease inhibitors.

-

Ligand Efficiency: With a molecular weight of ~204 Da, it leaves significant room for functionalization while maintaining "Rule of 5" compliance.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12475272 (Related Structure: 3-(4-Phenylphenyl)-1,2-oxazole-5-carboxylic acid). Retrieved from [Link]

-

Pinho e Melo, T. M. (2005).[4] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (General reference for Isoxazole synthesis mechanisms).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Phenylisoxazole Antibacterial Agents

Executive Summary

The 3-phenylisoxazole scaffold represents a privileged structure in antibacterial drug discovery, distinguished by its ability to inhibit bacterial DNA gyrase B (GyrB) and Topoisomerase IV (ParE). Unlike fluoroquinolones that target the catalytic DNA-cleavage domain (GyrA), 3-phenylisoxazole derivatives primarily target the ATPase domain, offering a distinct mechanism of action that circumvents established cross-resistance.

This guide synthesizes recent technical data to delineate the Structure-Activity Relationship (SAR) of this class. Key findings indicate that the introduction of a nitro group at the C4 position and electron-withdrawing substituents on the C3-phenyl ring significantly enhance potency against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens.

Chemical Foundation & Synthesis Strategy

The construction of the 3-phenylisoxazole core relies heavily on the [3+2] cycloaddition of nitrile oxides with alkynes or enamines. This route is preferred for its regioselectivity and tolerance of diverse functional groups.

Core Synthetic Workflow

The primary synthetic pathway involves the in situ generation of a nitrile oxide from a benzaldehyde oxime, followed by cycloaddition with a dipolarophile (e.g., phenylacetylene or nitroenamine).

Key Reaction Parameters:

-

Precursor: Substituted benzaldehyde oxime.[1]

-

Reagents: N-Chlorosuccinimide (NCS) for chlorination; Base (Et3N or DBU) for dehydrochlorination.

-

Dipolarophile: Phenylacetylene (yields 3,5-disubstituted) or Nitroenamine (yields 4-nitro derivatives).

-

Solvent: DMF or DCM (DMF often provides higher yields for polar intermediates).

Visualization: Synthetic Pathway

Figure 1: General synthetic workflow for 3-phenylisoxazole derivatives via [3+2] cycloaddition.

Detailed SAR Analysis

The biological activity of 3-phenylisoxazoles is governed by strict steric and electronic requirements at positions 3, 4, and 5 of the isoxazole ring.

Position 3: The Phenyl Ring

The phenyl ring at C3 is critical for hydrophobic interactions within the binding pocket.

-

Electronic Effects: Electron-withdrawing groups (EWGs) such as -F , -Cl , and -CF3 at the para or meta positions generally increase antibacterial potency. This is attributed to enhanced lipophilicity and stronger

-stacking interactions with aromatic residues in the target enzyme. -

Steric Effects: Bulky substituents (e.g., tert-butyl) at the ortho position often reduce activity due to steric clashes within the active site.

Position 4: The Critical Modulator

Modifications at C4 are pivotal for optimizing the electronic character of the heterocycle.

-

Nitro (-NO2) Group: The introduction of a nitro group at C4 creates 4-nitro-3-phenylisoxazoles . This moiety acts as a strong electron acceptor, significantly lowering the LUMO energy and potentially facilitating charge-transfer interactions with the target. Data suggests 4-nitro derivatives exhibit superior EC50 values compared to non-nitrated analogs.[1][2][3][4]

-

Halogens: Bromination at C4 is tolerated but generally less potent than the nitro variant.

Position 5: Spectrum & Solubility

The C5 position allows for the introduction of diverse "tails" to modulate solubility and pharmacokinetic properties.

-

Aryl Groups: A second phenyl ring at C5 (forming 3,5-diarylisoxazoles ) is common. Substitution with polar groups (e.g., -OH, -NH2) on this second ring can improve water solubility without sacrificing binding affinity.

-

Alkyl Linkers: Short alkyl chains at C5 often lead to reduced potency, suggesting the need for a bulky aromatic or heteroaromatic system to fill the hydrophobic pocket.

Visualization: SAR Map

Figure 2: Structure-Activity Relationship map highlighting critical zones for optimization.

Quantitative Data Summary

The following table summarizes the antibacterial activity of key 4-nitro-3-phenylisoxazole derivatives against representative Gram-negative and Gram-positive strains.

Table 1: Comparative Antibacterial Activity (MIC in

| Compound ID | R1 (Phenyl-C3) | R2 (Isoxazole-C4) | R3 (Isoxazole-C5) | S. aureus | E. coli | P. aeruginosa |

| 3a | H | H | Phenyl | 64 | >100 | >100 |

| 3b | 4-F | H | Phenyl | 32 | 64 | 64 |

| 5o | H | NO2 | Methyl | 16 | 32 | 32 |

| 5p | 4-Cl | NO2 | Methyl | 4 | 8 | 16 |

| 5q | 4-CH3 | NO2 | Methyl | 32 | 64 | 64 |

| Ciprofloxacin | - | - | - | 0.5 | 0.25 | 1.0 |

Note: Data synthesized from comparative studies of nitro-isoxazole derivatives [1, 2].[1][3][4] Compound 5p demonstrates the synergistic effect of the C4-nitro group and C3-halogen substitution.

Mechanism of Action: Gyrase B Inhibition

Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, 3-phenylisoxazoles act as ATP-competitive inhibitors of the GyrB subunit.

Mechanistic Pathway[1][4][5][6]

-

Entry: The molecule permeates the bacterial cell wall (Gram-negative permeability is often the limiting factor).

-

Binding: The isoxazole core occupies the ATP-binding pocket of the GyrB subunit.

-

Inhibition: This competitive binding prevents ATP hydrolysis.

-

Consequence: The enzyme cannot introduce negative supercoils into DNA, stalling replication forks and leading to bacteriostasis or cell death.

Visualization: Biological Pathway

Figure 3: Mechanism of Action illustrating competitive inhibition of the GyrB ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives

Objective: Synthesis of Compound 5p (See Table 1).

-

Chlorination: Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

-

Cycloaddition: Add (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 eq) to the reaction mixture.

-

Base Addition: Dropwise add triethylamine (Et3N, 1.5 eq) dissolved in DMF over 30 minutes. The mixture will warm slightly.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

-

Workup: Pour mixture into ice-water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Dispense 100

L of CAMHB into columns 2–12 of a 96-well plate. -

Compound Addition: Add 200

L of the test compound (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions from column 1 to 10. -

Inoculation: Add 100

L of the diluted bacterial suspension to all wells (Final volume 200 -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

References

-

Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022).[4] Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition.[1][2][3][4] RSC Advances, 12(40), 26046–26056. Link

-

Sathish, N. K., Raviteja, P., Ramakrishna, S., & Chethan, I. A. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378–382.[5] Link

-

Durcik, M., Nomasonto, S., Skok, Ž., Zidar, N., Ilaš, J., Zega, A., ... & Kikelj, D. (2018). ATP-Competitive DNA Gyrase and Topoisomerase IV Inhibitors as Antibacterial Agents.[6][7][8] Expert Opinion on Therapeutic Patents, 29(2), 171-180. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][5][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 5. arcjournals.org [arcjournals.org]

- 6. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 8. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-(4-Aminophenyl)isoxazole-5-carboxylic acid molecular weight and formula

The following technical guide provides an in-depth analysis of 3-(4-Aminophenyl)isoxazole-5-carboxylic acid , structured for researchers and drug development professionals.

Executive Summary

3-(4-Aminophenyl)isoxazole-5-carboxylic acid (CAS: 860367-71-1 ) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] Characterized by a 1,2-oxazole core substituted with an aniline moiety at the 3-position and a carboxylic acid at the 5-position, it serves as a critical "privileged structure" for fragment-based drug discovery (FBDD).

Its dual functionality—an acidic headgroup and a nucleophilic aniline tail—enables orthogonal derivatization, making it an ideal building block for peptidomimetics, PROTAC linkers, and inhibitors of inflammatory pathways (e.g., COX-2, 5-LOX).

Physicochemical Profile

The molecular specifications below define the compound's identity and baseline properties for formulation and synthesis.

| Parameter | Specification |

| IUPAC Name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid |

| Common Name | 3-(4-Aminophenyl)isoxazole-5-carboxylic acid |

| CAS Number | 860367-71-1 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Exact Mass | 204.0535 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | Acid: ~3.8 (Carboxylic acid) Base: ~4.0 (Aniline conjugate acid) |

| Topological Polar Surface Area | 89.5 Ų |

Synthetic Architecture

To ensure high purity and regioselectivity, a [3+2] Cycloaddition strategy is recommended over Claisen condensation methods. The cycloaddition route minimizes the formation of the unwanted 3,4-isomer and allows for late-stage reduction of the nitro group, preserving the sensitive aniline functionality.

Retrosynthetic Logic

The synthesis disconnects the isoxazole ring into two primary components:

-

Dipole: 4-Nitrobenzonitrile oxide (generated in situ from the oxime).

-

Dipolarophile: Alkyl propiolate (e.g., Ethyl propiolate).

Note: The nitro group is used as a "masked" amine to prevent oxidation or side reactions during the oxidative cyclization step.

Synthesis Workflow Visualization

The following diagram outlines the stepwise construction of the molecule.

Figure 1: Regioselective synthesis pathway via [3+2] cycloaddition of nitrile oxides.

Detailed Experimental Protocol

This protocol describes the synthesis of the target via the nitro-intermediate.

Step 1: Formation of 4-Nitrobenzaldehyde Oxime

-

Dissolve 4-nitrobenzaldehyde (10 mmol) in ethanol (30 mL).

-

Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

-

Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Cool and pour into ice water. Filter the precipitate to obtain the oxime.

Step 2: [3+2] Cycloaddition (Isoxazole Core Formation)

-

Dissolve the oxime (10 mmol) in DMF (20 mL).

-

Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C to generate the hydroximoyl chloride. Stir for 1 hour at RT.

-

Add Ethyl Propiolate (12 mmol).

-

Slowly add Triethylamine (12 mmol) dropwise (dissolved in DMF) over 30 minutes. Caution: Exothermic.

-

Stir overnight at RT. The base generates the nitrile oxide in situ, which undergoes cycloaddition with the propiolate.

-

Quench with water, extract with Ethyl Acetate, and purify via column chromatography to isolate Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate .

Step 3: Hydrolysis & Reduction

-

Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate 3-(4-nitrophenyl)isoxazole-5-carboxylic acid .

-

Reduction: Dissolve the nitro-acid in Methanol/THF. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 6-12 hours.

-

Alternative (Chemoselective): Use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water reflux if the carboxylic acid interferes with hydrogenation catalysts.

-

-

Filter through Celite and concentrate. Recrystallize from Ethanol/Water to obtain pure 3-(4-Aminophenyl)isoxazole-5-carboxylic acid .

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. The following spectral signatures confirm the structure.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ ~7.6 (s, 1H): Isoxazole C4-H proton. δ ~6.6 & 7.5 (d, 2H each): Para-substituted benzene pattern. δ ~5.5 (s, 2H): Broad singlet for -NH₂ (exchangeable). | Confirms regiochemistry (C4-H singlet) and reduction of nitro group (upfield shift of aromatics). |

| LC-MS (ESI) | m/z = 205.1 [M+H]⁺ | Verifies Molecular Weight (204.18). |

| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretch (primary amine). ~1690-1710 cm⁻¹: C=O stretch (carboxylic acid). | Confirms presence of both functional groups. |

Functional Applications

The C10H8N2O3 scaffold is a versatile intermediate.[2] Its specific geometry places the amine and acid groups at a fixed distance, useful for probing spatial requirements in enzyme active sites.

Medicinal Chemistry Utility[1][7][8]

-

Amide Coupling: The carboxylic acid can be activated (HATU/EDC) to react with amines, creating libraries of amide derivatives.

-

Sulfonylation: The aniline nitrogen can react with sulfonyl chlorides to generate sulfonamide derivatives (analogs of Sulfamethoxazole).

-

PROTAC Linkers: The rigid isoxazole core reduces entropic penalties compared to flexible alkyl chains when designing proteolysis targeting chimeras.

Figure 2: Structural Activity Relationship (SAR) expansion vectors.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5329 (Sulfamethoxazole Analogues). Retrieved from [Link]

-

Praveen, C., et al. (2010).[3] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett. Retrieved from [Link]

Sources

Methodological & Application

Cyclization of beta-diketones with hydroxylamine to form isoxazoles

Application Note: Regioselective Cyclization of -Diketones with Hydroxylamine for Isoxazole Synthesis[1][2]

Executive Summary

Isoxazoles are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various

This guide details the synthesis of isoxazoles via the condensation of 1,3-dicarbonyls (

Mechanistic Insight & Regioselectivity

The reaction follows a condensation-dehydration pathway. Understanding the kinetics of the initial nucleophilic attack is the key to controlling the product distribution.

The Reaction Pathway

Hydroxylamine is a bis-nucleophile containing a nitrogen center (harder nucleophile) and an oxygen center (softer nucleophile). The general consensus is that the nitrogen atom, being more nucleophilic, attacks one of the carbonyl carbons first to form a mono-oxime intermediate. This is followed by an intramolecular attack by the oxygen on the second carbonyl and subsequent dehydration to aromatize the ring.[3]

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the

Figure 1: Bifurcation of isoxazole synthesis based on the initial site of nucleophilic attack.

Controlling Regioselectivity

For unsymmetrical diketones (

-

Sterics: The

group preferentially attacks the less hindered carbonyl. -

Electronics: The

attacks the more electrophilic carbonyl (often the one adjacent to electron-withdrawing groups, unless sterics override). -

pH Control:

-

Basic Conditions: Favor the formation of the enolate. The reaction is often controlled by the relative stability of the enol tautomers.

-

Acidic Conditions: Protonation of the carbonyls increases electrophilicity, often enhancing the reactivity of the less hindered site.

-

Experimental Protocols

Protocol A: Classical Regioselective Synthesis (Reflux)

Application: Standard laboratory synthesis for stable substrates. Regioselectivity Strategy: Uses pH to direct attack. This protocol uses basic conditions to favor the formation of 3,5-disubstituted isoxazoles where the nucleophile attacks the most electrophilic center.

Reagents:

- -Diketone (1.0 equiv)[4]

-

Hydroxylamine hydrochloride (

) (1.2 equiv)[2] -

Base: Sodium Acetate (NaOAc) or Pyridine

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of

-diketone in 20 mL of Ethanol. -

Activation: In a separate beaker, dissolve 12 mmol of

and 12 mmol of NaOAc in 5 mL of water. ( Note: NaOAc buffers the HCl released, preventing acid-catalyzed degradation). -

Addition: Add the hydroxylamine solution to the diketone mixture.

-

Reaction: Reflux the mixture at 80°C for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 100 mL of crushed ice/water.

-

Solid Product: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Oily Product: Extract with Dichloromethane (3 x 20 mL), dry over

, and concentrate.

-

-

Validation:

NMR is required to distinguish regioisomers. The isoxazole ring proton typically appears as a singlet between

Protocol B: Microwave-Assisted Green Synthesis

Application: High-throughput screening (HTS) and library generation. Advantages: Solvent-free (or aqueous), reaction time reduced from hours to minutes.

Reagents:

- -Diketone (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Solid Support: Silica Gel (200-400 mesh) or Basic Alumina (for in-situ base catalysis).

Step-by-Step Workflow:

-

Adsorption: Dissolve the diketone and hydroxylamine in a minimum amount of volatile solvent (e.g., MeOH). Add Silica Gel (approx.[5] 1g per mmol of reactant).

-

Evaporation: Remove the solvent under reduced pressure (Rotavap) to generate a free-flowing powder containing the adsorbed reagents.

-

Irradiation: Place the powder in a microwave reactor vessel. Irradiate at 140–160°C (approx. 200W) for 2–5 minutes.

-

Extraction: Wash the silica with EtOAc or DCM to elute the product.

-

Purification: Evaporate solvent. Often yields high purity without chromatography due to the efficiency of the solid-phase interaction.

Protocol C: Highly Regioselective Route via -Enamino Ketones

Application: When Protocol A yields inseparable mixtures of regioisomers.

Logic:

Workflow Summary:

-

Precursor Synthesis: React

-diketone with an amine (e.g., ammonium acetate or dimethylformamide dimethyl acetal) to form the -

Cyclization: Treat the

-enamino ketone with -

Result: Exclusive formation of the specific regioisomer defined by the enamine structure.

Data Analysis & Validation

Comparison of Methods

| Parameter | Protocol A (Classical) | Protocol B (Microwave) | Protocol C (Enamino) |

| Reaction Time | 2–12 Hours | 2–10 Minutes | 2 Steps (4–6 Hours) |

| Solvent | EtOH/H2O | Solvent-free/Water | EtOH/MeCN |

| Regioselectivity | Moderate (Substrate dependent) | Moderate | High (Directed) |

| Yield | 60–85% | 85–95% | 70–90% (Overall) |

| Scalability | High (kg scale) | Low (mg to g scale) | High |

Troubleshooting Guide

-

Problem: Product remains an oil/gum.

-

Solution: The intermediate monoxime may not have cyclized. Increase reflux time or add a catalytic amount of HCl to drive the dehydration.

-

-

Problem: Mixture of isomers (approx 1:1).

-

Solution: Switch to Protocol C (Enamino route). Steric differentiation in Protocol A is insufficient for your substrate.

-

-

Problem: Low Yield.

-

Solution: Check pH. If too acidic, the amine of hydroxylamine is protonated (

) and non-nucleophilic. Ensure pH is near 5–7 using Acetate buffer.

-

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific drug candidate.

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

-

Waldo, J. P., & Larock, R. C. (2007).[6] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

-

Martins, M. A. P., et al. (2018).

-enamino diketones. RSC Advances, 8, 5604-5612. -

Willy, B., Rominger, F., & Müller, T. J. J. (2008).[7] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.[7]

-

Sahoo, B. M., et al. (2023).[1][8] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[1][6][8][9] Frontiers in Medicinal Chemistry, 10.

-

Koufa, F., et al. (2014).[10] Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry, 83, 508-518.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]

- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of 3-(4-Nitrophenyl)isoxazole-5-carboxylic Acid to its Amino Derivative

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of amino-substituted heterocycles is a foundational transformation in drug discovery, as the aniline moiety serves as a critical handle for subsequent functionalization (e.g., amide coupling, Buchwald-Hartwig amination). However, the reduction of 3-(4-nitrophenyl)isoxazole-5-carboxylic acid presents a unique chemoselectivity challenge.

The isoxazole ring contains a highly labile N–O bond. Under standard catalytic hydrogenation conditions (e.g.,

To preserve the structural integrity of the isoxazole core, Single Electron Transfer (SET) reagents must be employed. Mild chemical reductants such as Tin(II) chloride (

The Amphoteric Challenge: While

Chemoselectivity Decision Workflow

The following workflow illustrates the divergent mechanistic pathways based on the choice of reducing agent.

Workflow: Divergent outcomes of catalytic hydrogenation vs. chemical reduction on isoxazoles.

Quantitative Data: Method Optimization

The table below summarizes the empirical data driving our protocol selection. Iron reduction provides the optimal balance of yield, chemoselectivity, and workup simplicity for amphoteric substrates.

| Reduction Method | Reagents & Conditions | Isoxazole N-O Cleavage | Typical Yield (%) | Scalability | Workup Complexity for Carboxylic Acids |

| Catalytic Hydrogenation | High | < 20% | High | Low | |

| Zinc Reduction | Low | 65–75% | Moderate | High (Zinc salt separation is tedious) | |

| Tin(II) Chloride | None | 80–85% | Low | Very High (Amphoteric product traps Sn) | |

| Iron Reduction | None | 85–95% | Very High | Low (Simple filtration & precipitation) |

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Preferred for Scale-Up)

This protocol utilizes a modified Béchamp reduction. It is highly chemoselective, environmentally benign, and bypasses the extraction issues associated with heavy metal reductants[4].

Reagents:

-

3-(4-nitrophenyl)isoxazole-5-carboxylic acid: 1.0 equivalent

-

Iron powder (325 mesh): 6.0 equivalents

-

Ammonium chloride (

): 3.0 equivalents -

Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend the starting material (1.0 eq) in the EtOH/

mixture (approx. 10 mL/mmol of substrate). -

Activation: Add

(3.0 eq) followed by the Iron powder (6.0 eq). Causality: -

Thermal Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is complete when the starting material is fully consumed.

-

Hot Filtration: While the reaction is still hot (>60 °C), filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot Ethanol. Causality: Hot filtration ensures the newly formed amino acid does not co-precipitate and get trapped within the iron oxide matrix.

-

Isolation via Isoelectric Precipitation: Concentrate the filtrate in vacuo to remove the ethanol. The remaining aqueous solution will contain the product. Carefully adjust the pH of the aqueous layer to ~4.5 (the approximate isoelectric point of the product) using 1M HCl or 1M NaOH.

-

Collection: Collect the resulting precipitated solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 3-(4-aminophenyl)isoxazole-5-carboxylic acid.

Protocol B: Tin(II) Chloride Reduction (Analytical / Small Scale)

For milligram-scale synthesis where LC-MS purification or solid-phase extraction is available,

Reagents:

-

Starting material: 1.0 equivalent

- : 5.0 equivalents

-

Solvent: Ethanol

Step-by-Step Methodology:

-

Reaction: Dissolve the starting material in Ethanol. Add

(5.0 eq) and heat to 70 °C for 3 hours. -

Quench & Solvent Swap: Once complete (via LC-MS), concentrate the reaction mixture to dryness.

-

SCX Catch-and-Release Workup: Causality: Because traditional basic extraction fails for amphoteric compounds, use a Strong Cation Exchange (SCX) cartridge. Dissolve the crude residue in a minimum amount of MeOH/DMF and load it onto a pre-conditioned SCX column.

-

Elution: Wash the column extensively with Methanol to elute all tin salts and non-basic impurities. Elute the desired amino acid product using 2M Ammonia in Methanol. Concentrate the ammoniacal fractions to yield the product.

Analytical Characterization & Quality Control

To validate the success of the protocol, the isolated product must be analyzed to ensure the nitro group was reduced and the isoxazole ring remains intact.

-

LC-MS: Expected mass for

is 204.18 g/mol . Look for the -

H NMR (DMSO-

-

Success Indicators: The appearance of a broad singlet integrating to 2H at ~5.5–6.0 ppm confirms the formation of the

group. The aromatic protons of the aniline ring will shift upfield to ~6.6–6.8 ppm compared to the strongly deshielded nitrophenyl protons (~8.3 ppm). -

Ring Integrity: The isolated isoxazole C4-H proton must remain visible as a sharp singlet at ~7.3 ppm. If this peak disappears and is replaced by complex aliphatic/vinylic multiplets, N–O bond cleavage has occurred.

-

References

-

Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones Source: PMC (National Institutes of Health) URL:[Link]

-

Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

-

An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride Source: Organic Chemistry Portal URL:[Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: SciSpace / Synthetic Communications URL:[Link]

Sources

- 1. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]

Precision Synthesis of 3-Aryl-Isoxazoles via 1,3-Dipolar Cycloaddition

[1][2]

Executive Summary

The isoxazole core, particularly the 3-aryl-isoxazole scaffold, is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acids in targets ranging from COX-2 inhibitors (e.g., Valdecoxib) to beta-lactamase inhibitors.

While classical thermal 1,3-dipolar cycloadditions (Huisgen) provide access to these structures, they often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-isomers. This guide details two distinct, high-fidelity protocols:

-

Method A (The "Gold Standard"): Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) for exclusive 3,5-regioselectivity.

-

Method B (The "Universal" Approach): Metal-free cycloaddition for internal alkynes or base-sensitive substrates.

Mechanistic Insight & Regiocontrol

Understanding the mechanism is critical for troubleshooting. The reaction involves the coupling of a 1,3-dipole (Aryl Nitrile Oxide) with a dipolarophile (Alkyne) .

-

Thermal Pathway (FMO Controlled): Proceeds via a concerted

mechanism. Regioselectivity is governed by steric hindrance and the electronic nature of the alkyne (Frontier Molecular Orbital theory), often leading to mixtures. -

Copper-Catalyzed Pathway (CuNOAC): Analogous to the famous "Click" chemistry (CuAAC). It is not concerted. It proceeds via a copper(I) acetylide intermediate, which directs the nitrile oxide attack to the sterically accessible position, guaranteeing the 3,5-disubstituted product.

Visualization: Mechanistic Divergence

Figure 1: Mechanistic divergence between thermal (concerted) and copper-catalyzed (stepwise) pathways.

Critical Reagent Preparation: The Nitrile Oxide Problem

Nitrile oxides are unstable and prone to dimerization (forming furoxans).[1] They must be generated in situ .

-

Precursor: Aryl Aldoximes (Ar-CH=NOH).

-

Activation: Chlorination to Hydroximinoyl Chloride.[2]

-

Dehydrohalogenation: Base-mediated release of Nitrile Oxide.

Why NCS? Historically, chlorine gas (

Protocol A: Cu(I)-Catalyzed Regioselective Synthesis

Best for: Terminal alkynes, exclusive 3,5-substitution, aqueous-compatible substrates. Reference Basis: Adapted from Hansen et al. (2005) and subsequent optimizations.

Materials

-

Aryl Aldoxime: 1.0 equiv (Synthesized from corresponding aldehyde +

) -

Terminal Alkyne: 1.0 - 1.1 equiv

-

N-Chlorosuccinimide (NCS): 1.1 equiv

-

Copper(II) Sulfate Pentahydrate (

): 5 mol% -

Sodium Ascorbate: 10 mol% (Reduces Cu(II) to active Cu(I))

-

Base:

or -

Solvent:

-BuOH/Water (1:1) or DMF/Water (for solubility)

Step-by-Step Methodology

-

Chlorination (In Situ):

-

Dissolve Aryl Aldoxime (1.0 equiv) in

-BuOH/Water (1:1) [0.5 M concentration]. -

Add NCS (1.1 equiv) and stir at Room Temperature (RT) for 1–3 hours.

-

Checkpoint: Monitor by TLC. The oxime spot should disappear. A less polar spot (hydroximinoyl chloride) may appear, but often is not stable on silica.

-

-

Catalyst Addition:

-

Add the Terminal Alkyne (1.0 equiv) to the reaction mixture.

-

Add

(5 mol%) followed by Sodium Ascorbate (10 mol%). The solution typically turns bright yellow/orange (characteristic of Cu(I)).

-

-

Cycloaddition:

-

Slowly add solid

(1.0 equiv) over 10 minutes. -

Why slow addition? To release the nitrile oxide slowly, keeping its steady-state concentration low. This prevents dimerization (furoxan formation) and allows the Cu-catalyst to trap the dipole efficiently.

-

Stir at RT for 6–12 hours.

-

-

Workup:

-

Dilute with water (5x volume). The product often precipitates as a solid.

-

Filter and wash with water. If oil forms, extract with EtOAc, dry over

, and concentrate. -

Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).

-

Protocol B: Metal-Free Thermal Synthesis

Best for: Internal alkynes (where Cu-catalysis fails), sterically crowded substrates, or when metal contamination is a concern.

Materials

-

Aryl Aldoxime: 1.0 equiv

-

Alkyne: 1.2 – 1.5 equiv (Excess helps suppress dimerization)

-

NCS: 1.1 equiv

-

Base: Triethylamine (

) -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Hydroximinoyl Chloride Formation:

-

Dissolve Aldoxime in dry DMF or DCM under

. -

Add NCS (1.1 equiv) and catalytic pyridine (1 drop). Stir at RT for 2 hours.

-

-

Cycloaddition:

-

Add the Alkyne (1.5 equiv).

-

Cool the reaction to 0°C.

-

Dropwise Addition: Dissolve

(1.1 equiv) in a small volume of solvent and add it very slowly via syringe pump or dropping funnel over 1 hour. -

Critical Control: Low temperature and slow base addition are vital to favor cross-reaction (isoxazole) over dimerization.

-

-

Completion:

-

Allow to warm to RT and stir overnight.

-

-

Workup:

-

Quench with water.[3] Extract with DCM.

-

Wash organic layer with 1N HCl (remove amine), then brine.

-

Purify via column chromatography. Expect separation of regioisomers if using an asymmetric internal alkyne.

-

Experimental Workflow Visualization

Figure 2: Workflow for the One-Pot Cu-Catalyzed Synthesis of 3-Aryl-Isoxazoles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Furoxan Byproduct | Nitrile oxide concentration too high. | Slow down base addition. Use syringe pump. Increase alkyne equivalents. |

| No Reaction (Cu Method) | Catalyst oxidation or poisoning. | Ensure fresh Sodium Ascorbate is used. Degas solvents if necessary (though usually robust). |

| Regioisomer Mixture | Internal alkyne used with Cu method.[4] | Cu-catalysis only works for terminal alkynes. Use Protocol B for internal alkynes. |

| Chlorination Stalled | Electron-poor aldehyde (e.g., nitro-benzaldehyde). | Heat the NCS step to 40-50°C or use DMF as solvent to increase NCS activity. |

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[11] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

-

Chatterjee, A., et al. (2018). Cu(I)-Catalyzed Click Chemistry in the Synthesis of Isoxazoles: A Review. Tetrahedron Letters, 59(14), 1326-1336. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 4. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.sg [sci-hub.sg]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

Application Note: Solid-Phase Peptide Synthesis of Isoxazole-Containing Peptidomimetics

Abstract

Isoxazole amino acids (IAAs) are critical bioisosteres in modern drug design, offering rigid conformational constraints and metabolic stability that mimic peptide bonds (trans-amide isosteres) or aromatic side chains. However, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges, primarily driven by the reduced nucleophilicity of isoxazole-amines and the steric bulk of isoxazole side chains . This guide provides a validated, high-fidelity protocol for incorporating both backbone-modifying (e.g., 4-amino-isoxazole-3-carboxylic acid) and side-chain-modifying (e.g., isoxazolylalanine) residues, ensuring high purity and yield.

Introduction & Strategic Considerations

The Isoxazole Advantage

The isoxazole ring serves two primary functions in peptidomimetics:

-

Backbone Constraint (Scaffold): When the amino acid backbone is part of the ring (e.g., 4-amino-3-isoxazolecarboxylic acid), it locks the peptide conformation, often mimicking a cis- or trans-amide bond depending on substitution.

-

Side-Chain Bioisostere: Isoxazolylalanine derivatives act as histidine or phenylalanine mimics with altered electronic properties and hydrogen-bonding capabilities (H-bond acceptor via ring nitrogen).

Critical Synthetic Challenges

-

Low Nucleophilicity (The "Deactivation" Problem): In backbone IAAs, the amino group is attached directly to the electron-withdrawing isoxazole ring. This makes the amine significantly less nucleophilic than a standard

-amino group. Standard carbodiimide couplings (DIC/Oxyma) often fail here. -

Steric Hindrance: Ortho-substituted isoxazole carboxylic acids can be difficult to activate and couple to the preceding N-terminus.

-

Racemization: While generally stable, activation of isoxazole carboxylic acids requires potent reagents (e.g., HATU), which increases the risk of C-terminal epimerization if base concentration is not strictly controlled.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Ideal for C-terminal amides; reduces aggregation. |

| Coupling Reagent A | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Mandatory for coupling to isoxazole amines. |

| Coupling Reagent B | DIC / Oxyma Pure | Standard coupling for non-difficult residues. |

| Base | DIPEA (Diisopropylethylamine) | Collidine is a milder alternative if racemization is observed.[1] |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation and potential side reactions. |

| Solvent | DMF (High Purity) / NMP | NMP is preferred for difficult sequences to improve swelling. |

Experimental Protocols

Protocol A: General Cycle for Side-Chain Isoxazoles (e.g., Fmoc-Ala(Iso)-OH)

Use this protocol when the isoxazole ring is a side chain (similar to Phenylalanine).

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5 x 1 min).

-

Activation:

-

Mix Fmoc-Ala(Iso)-OH (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

-

Pre-activate for 2 minutes.

-

-

Coupling: Add mixture to resin. Shake at RT for 60 min .

-

Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though Kaiser works for primary).

-

Capping: Acetic anhydride/Pyridine (1:1) in DMF if reaction is <99% complete.

Protocol B: High-Efficiency Coupling for Backbone Isoxazoles (The "Low Nucleophile" Protocol)

Use this protocol for 4-amino-isoxazole-3-carboxylic acids where the amine is deactivated.

Step 1: Coupling the Isoxazole Acid to the Peptide Chain This step is generally standard but requires HATU due to the steric bulk of the ring.

-

Reagents: Fmoc-IAA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).

-

Time: 2 hours at RT. Double couple if steric bulk is high (e.g., 3,5-disubstituted isoxazoles).

Step 2: Deprotection of the Isoxazole Amine

-

Standard 20% Piperidine/DMF (2 x 10 min).

-

Note: The released amine is stable but poorly reactive.

Step 3: Coupling the NEXT Amino Acid TO the Isoxazole Amine (CRITICAL STEP) Due to low nucleophilicity, standard DIC/Oxyma will likely fail.

-

Reagents: Next Fmoc-AA-OH (5 eq), HATU (5 eq) , HOAt (5 eq) , DIPEA (10 eq).

-

Expert Note: The addition of free HOAt helps maintain the activated ester and catalyzes the reaction with the sluggish amine.

-

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to maximize solvation and reaction rate.

-

Procedure:

-

Dissolve AA, HATU, and HOAt in minimal NMP.

-

Add DIPEA immediately before adding to the resin.

-

Reaction Conditions: Shake for 3–4 hours at RT .

-

Optional: If available, use microwave irradiation (75°C for 10 min) to drive completion.

-

-

Validation: The Kaiser test may yield a "false negative" (light color) because the isoxazole amine does not react strongly with ninhydrin. Use micro-cleavage and LC-MS to verify coupling.

Cleavage and Isolation

The isoxazole ring is generally stable to standard TFA cleavage cocktails.

-

Cocktail Preparation: TFA / TIS / H2O (95 : 2.5 : 2.5).

-

Variation: If the peptide contains Met or Trp, add 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol).

-

-

Incubation: 2–3 hours at RT.

-

Precipitation: Filter resin, concentrate filtrate under N2 flow, and precipitate in cold diethyl ether.

-

Analysis: Dissolve in 1:1 MeCN/H2O and analyze via RP-HPLC.

-

Note: Isoxazole peptides often show distinct UV absorption; ensure detector is set to 220 nm and 254 nm.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the type of isoxazole amino acid.

Caption: Decision tree for optimizing coupling conditions based on isoxazole topology. Note the divergence at the "Backbone" branch requiring high-power activation.

Troubleshooting & Optimization (Expert Tips)

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling TO Isoxazole Amine | Low nucleophilicity of the heteroaryl amine. | 1. Switch solvent to NMP. 2. Double couple with HATU/HOAt. 3. Use acid chlorides (generated in situ with triphosgene) for extreme cases [1]. |

| Epimerization (Racemization) | Over-activation of the isoxazole carboxylic acid. | Use Collidine instead of DIPEA as the base.[1] Reduce pre-activation time to <1 min. |

| Poor Solubility / Aggregation | Rigid isoxazole backbone induces | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoprolines/dipeptides if sequence allows. |

| False Negative Kaiser Test | Isoxazole amine does not react with ninhydrin. | Rely on Chloranil test (turns blue for secondary/aromatic amines) or LC-MS of a cleaved resin sample. |

References

-

De Luca, L., Giacomelli, G., & Riu, A. (2001).[2] Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity.[2] Journal of Organic Chemistry, 66(20), 6823-6825.[2] Link

-

Bąchor, U., et al. (2022).[3] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.[3][4][5] Molecules, 27(17), 5612. Link

- Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

- 1. bachem.com [bachem.com]

- 2. Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]